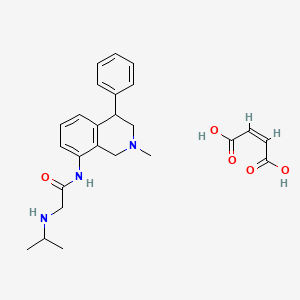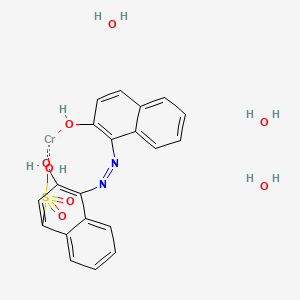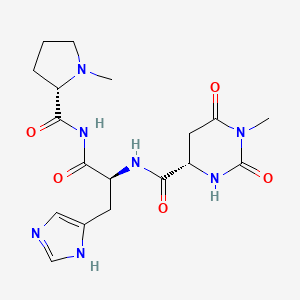
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- is a complex organic compound with a molecular formula of C17H23N7O5 This compound is known for its unique structure, which includes a prolinamide group, a pyrimidinyl carbonyl group, and a histidyl group
Vorbereitungsmethoden
The synthesis of L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- involves several steps. The synthetic route typically starts with the preparation of the prolinamide group, followed by the introduction of the pyrimidinyl carbonyl group and the histidyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and protein binding. In medicine, it is being investigated for its potential therapeutic effects, including its ability to modulate biological pathways. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other prolinamide derivatives and pyrimidinyl carbonyl compounds, but none possess the exact same combination of groups and properties. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
128055-84-5 |
|---|---|
Molekularformel |
C18H25N7O5 |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
(4S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C18H25N7O5/c1-24-5-3-4-13(24)17(29)23-16(28)11(6-10-8-19-9-20-10)21-15(27)12-7-14(26)25(2)18(30)22-12/h8-9,11-13H,3-7H2,1-2H3,(H,19,20)(H,21,27)(H,22,30)(H,23,28,29)/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
WMEBYZMMWCLYDW-AVGNSLFASA-N |
Isomerische SMILES |
CN1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)N(C(=O)N3)C |
Kanonische SMILES |
CN1CCCC1C(=O)NC(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N(C(=O)N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


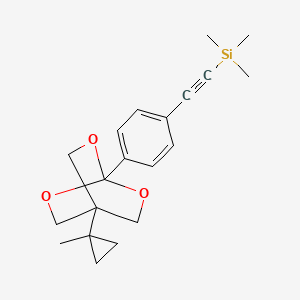

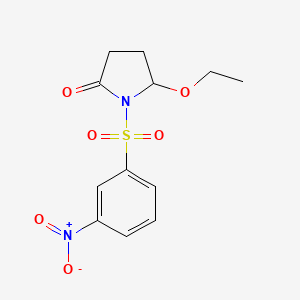
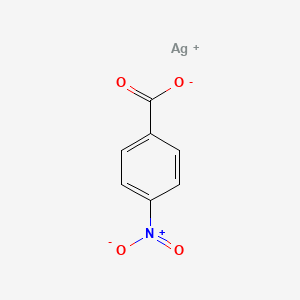
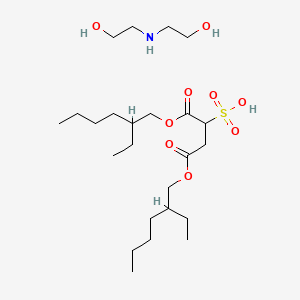

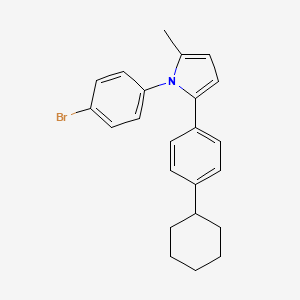
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
